molecular formula C9H10FNO2 B055552 Ethyl 2-Amino-4-fluorobenzoate CAS No. 117324-05-7

Ethyl 2-Amino-4-fluorobenzoate

Cat. No. B055552
M. Wt: 183.18 g/mol
InChI Key: OTJQWSLMOCZLGQ-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-fluorobenzoate is a chemical compound studied for its various properties and potential applications in different fields of chemistry and materials science. Although specific information on this compound is scarce, its structure and behavior can be inferred from related compounds.

Synthesis Analysis

The synthesis of related chemical structures typically involves multiple steps including nitration, reduction, and esterification processes. For example, the synthesis of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate involves one-pot tandem Knoevenagel-cyclocondensation processes, indicating complex synthesis routes for similar fluorine-containing compounds (Kumar et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-fluorobenzoate would likely be characterized by techniques such as X-ray diffraction, showing details such as crystal packing, hydrogen bonding, and molecular conformations. For related compounds, X-ray diffraction has been used to determine the planar structure and intramolecular interactions, which are crucial for understanding the chemical reactivity and physical properties (Banerjee et al., 2022; Sapnakumari et al., 2014).

Scientific Research Applications

  • Radiochemical Synthesis and Labeling :

    • Tang et al. (2008) described a method for synthesizing N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), starting from ethyl 4-(trimethylammonium triflate)benzoate, and used it for labeling proteins like Avastin™ (Bevacizumab) through fluorobenzoylation. This process holds potential in radiochemical applications, particularly in protein labeling for medical imaging and diagnostics (Tang, Zeng, Yu, & Kabalka, 2008).
  • Antitumor Activity :

    • Xiong et al. (2009) explored the synthesis of amino acid ester derivatives containing 5-fluorouracil. They found that specific derivatives showed significant inhibitory effects against certain cancer cell lines, highlighting the potential of ethyl 2-Amino-4-fluorobenzoate derivatives in cancer research (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
  • Fluorescent Properties and Biochemical Applications :

    • Aleksanyan and Hambardzumyan (2013) studied the synthesis of various quinoline derivatives involving reactions with ethyl 4-aminobenzoate, among others. These compounds are known for their efficient fluorescent properties, making them useful in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
  • Development of Fibrinogen Receptor Antagonists :

  • Pharmacological Effects on Muscle Contracture :

    • Friedman (1975) investigated the effects of ethyl benzoate derivatives, including ethyl 2-Amino-4-fluorobenzoate, on caffeine-induced muscle contracture. The findings contribute to understanding the pharmacological impacts of such compounds on muscular systems (Friedman, 1975).

Safety And Hazards

Safety data indicates that Ethyl 2-Amino-4-fluorobenzoate should be handled with care to avoid contact with skin and eyes, and inhalation of mist, gas, or vapors should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 2-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQWSLMOCZLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557773
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Amino-4-fluorobenzoate

CAS RN

117324-05-7
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled solution of 2-amino-4-fluorobenzoic acid (1.57 g, 10.1 mmol) in absolute ethanol (20 mL) was added neat thionyl chloride (4.4 mL, 60 mmol). The reaction mixture was refluxed for 4 days total, with addition of more SOCl2 (8 mL, 110 mmol), then concentrated, diluted with EtOAc, washed with 2N NaOH, dried and concentrated in vacuo to give ethyl 2-amino-4-fluorobenzoate (1.73 g, 94%).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A total of 10 g of 2-amino-4-fluoro-benzoic acid was dissolved in 129 ml of ethanol, 6.45 ml of sulfuric acid was added and the mixture was heated under reflux for 11 hours. After cooling to room temperature, the solvent was evaporated to about half. Water was added and the mixture was extracted with ethyl acetate. The resulting organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:5), to give 7.57 g of the title compound as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-Amino-4-fluorobenzoate
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Ethyl 2-Amino-4-fluorobenzoate
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Ethyl 2-Amino-4-fluorobenzoate
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Ethyl 2-Amino-4-fluorobenzoate
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Ethyl 2-Amino-4-fluorobenzoate
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Ethyl 2-Amino-4-fluorobenzoate

Citations

For This Compound
1
Citations
A Pandey, DL Volkots, JM Seroogy… - Journal of medicinal …, 2002 - ACS Publications
… To a formamide (6 mL) solution of ethyl-2-amino-4-fluorobenzoate (0.811 g, 4.43 mmol) was added ammonium formate (0.450 g, 7.14 mmol), and the reaction mixture was heated at …
Number of citations: 149 pubs.acs.org

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